molecular formula C12H15N5O B2582734 N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine CAS No. 5361-35-3

N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine

Cat. No.: B2582734
CAS No.: 5361-35-3
M. Wt: 245.286
InChI Key: JGHODIDPXRXPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C12H15N5O It is known for its unique structure, which includes a quinazoline ring substituted with ethoxy and methyl groups, and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine typically involves the reaction of 6-ethoxy-4-methylquinazoline with guanidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product. The compound is then purified using techniques such as crystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes or receptors, modulating their activity. The guanidine moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-ethoxyquinazolin-2-yl)guanidine
  • N-(4-methylquinazolin-2-yl)guanidine
  • N-(6-ethoxy-4-methylquinazolin-2-yl)urea

Uniqueness

N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine is unique due to the presence of both ethoxy and methyl groups on the quinazoline ring, which can influence its reactivity and biological activity. The combination of these substituents with the guanidine moiety provides distinct chemical and physical properties compared to similar compounds .

Properties

IUPAC Name

2-(6-ethoxy-4-methylquinazolin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-3-18-8-4-5-10-9(6-8)7(2)15-12(16-10)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHODIDPXRXPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)N=C(N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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